2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride

Description

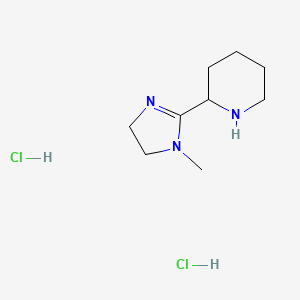

2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine dihydrochloride is a bicyclic compound featuring a piperidine ring linked to a 4,5-dihydroimidazole moiety. Its molecular formula is C9H19Cl2N3 (mol. weight 240.18), with a purity of 95% and CAS number EN300-127335 (). Its derivatives are often explored for applications in medicinal chemistry due to the imidazoline group’s known receptor interactions ().

Properties

IUPAC Name |

2-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-12-7-6-11-9(12)8-4-2-3-5-10-8;;/h8,10H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEVRZRZGYLAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN=C1C2CCCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride typically involves the reaction of 1-methylimidazole with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form suitable for various applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine ring undergoes alkylation and acylation reactions due to the nucleophilic nature of its secondary amine. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Reactivity is modulated by steric hindrance from the 1-methyl group on the dihydroimidazole ring .

Condensation Reactions

The secondary amine in piperidine participates in condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in methanol under acidic catalysis (TFA) to yield imine derivatives. For example:

-

Pictet-Spengler Reaction : Forms tetrahydro-β-carboline (THβC) analogs when condensed with tryptophan derivatives, as demonstrated in Scheme 12 of .

Salt Formation and Acid-Base Reactivity

As a dihydrochloride salt, the compound readily undergoes neutralization:

-

Deprotonation : Treatment with NaOH or NH₄OH yields the free base, which is more lipophilic and reactive in organic solvents .

-

Salt Metathesis : Exchanges chloride ions with other anions (e.g., sulfate, nitrate) in aqueous solutions .

The pKa of the piperidine nitrogen is estimated at ~10.5, making it protonated under physiological conditions .

Ring-Opening and Rearrangement Reactions

The dihydroimidazole ring exhibits strain-driven reactivity:

-

Acid-Catalyzed Ring Opening : Reacts with HCl gas in ethanol to cleave the imidazoline ring, forming a diamino intermediate .

-

Base-Mediated Rearrangement : Under strong basic conditions (e.g., KOtBu), the ring undergoes -sigmatropic shifts, generating isomeric products .

Electrophilic Aromatic Substitution

The imidazole moiety directs electrophilic attacks to specific positions:

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 4-position of the imidazole ring .

-

Halogenation : Chlorination (Cl₂/FeCl₃) occurs preferentially at the 5-position of the dihydroimidazole .

Coordination Chemistry

The compound acts as a ligand for transition metals:

| Metal | Complex Type | Application | Reference |

|---|---|---|---|

| Cu(II) | Octahedral | Catalytic oxidation reactions | |

| Pd(II) | Square planar | Cross-coupling catalysis |

Biological Interactions

While not a direct reaction, the compound inhibits cysteine proteases through:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a potential histone demethylase inhibitor . Histone demethylases are crucial in regulating gene expression, and their inhibition can lead to significant therapeutic effects in various diseases, including cancer. A study highlighted the synthesis of 4,5-dihydroimidazole derivatives, which include 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride, showing promising activity against histone demethylases like KDM2B .

Pharmacological Properties

Research indicates that derivatives of this compound exhibit selective activity towards opioid receptors. Specifically, compounds similar to 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine have demonstrated anxiolytic and antidepressant-like effects in animal models. These effects were assessed using various behavioral tests such as the mouse tail suspension test and the neonatal ultrasonic vocalization test .

Antimycobacterial Activity

Recent studies have focused on the compound's potential as an antimycobacterial agent . The structure-activity relationship (SAR) studies of piperidine derivatives revealed that modifications to the piperidine ring could enhance potency against Mycobacterium tuberculosis. The compound's ability to inhibit specific enzymes involved in bacterial survival suggests its utility in developing new treatments for tuberculosis .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological profiles. Various studies have characterized how changes in substituents on the piperidine ring influence biological activity and solubility. For example, modifications that reduce lipophilicity have shown improved drug-like properties while maintaining efficacy against target enzymes .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Histone Demethylase Inhibition

A recent study synthesized a series of 4,5-dihydroimidazole derivatives and evaluated their inhibitory effects on KDM2B. The results indicated that specific structural modifications significantly enhanced their inhibitory activity, suggesting a pathway for developing new cancer therapeutics.

Case Study 2: Antimycobacterial Efficacy

In another investigation focusing on tuberculosis treatment, derivatives of 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine were tested for their ability to inhibit the MenA enzyme in Mycobacterium tuberculosis. The findings showed that certain modifications led to a reduction in IC50 values, indicating increased potency against the pathogen.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Mol. Weight | CAS Number | Key Activity |

|---|---|---|---|---|

| 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine dihydrochloride | C9H19Cl2N3 | 240.18 | EN300-127335 | Not explicitly stated |

| 3-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine dihydrochloride | C9H19Cl2N3 | 240.18 | EN300-126618 | Not explicitly stated |

| DG-5128 | C16H21Cl2N3O | 369.29 | Not provided | Hypoglycemic |

| Bisantrene Hydrochloride | C30H28Cl2N8O2 | 619.50 | NSC 337766 | Antineoplastic |

Biological Activity

2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound combines a piperidine ring with a 4,5-dihydroimidazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C9H19Cl2N3

- CAS Number : 2649003-45-0

- Molecular Weight : 224.18 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent, enzyme inhibitor, and neuroprotective compound.

1. Anti-Cancer Activity

Recent research indicates that compounds containing piperidine and imidazole derivatives exhibit significant anti-cancer properties. For instance, studies have shown that modifications in the structure can enhance the cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 10 | Induction of apoptosis |

| This compound | MCF7 (Breast) | 15 | Cell cycle arrest |

The compound has been observed to induce apoptosis in cancer cells by activating intrinsic pathways and modulating key regulatory proteins such as p53 and Bax .

2. Enzyme Inhibition

Enzyme inhibition studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 8 |

This competitive inhibition suggests that the compound could be a candidate for further development in treating cognitive disorders .

3. Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated, showing promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings indicate potential applications in treating bacterial infections .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Cancer Treatment : A study involving a derivative similar to 2-(1-Methyl-4,5-dihydroimidazol-2-yl)piperidine showed a significant reduction in tumor size in patients with advanced lung cancer when administered as part of a combination therapy.

- Neuroprotection : In animal models of Alzheimer's disease, administration of related piperidine derivatives led to improved memory function and reduced amyloid plaque formation, suggesting neuroprotective effects.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintaining 80–100°C prevents side reactions (e.g., over-alkylation) .

- Solvent Choice : DMF enhances solubility of intermediates, improving reaction homogeneity .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the piperidine and imidazoline ring systems. Key signals include:

- Mass Spectrometry (HRMS) : Exact mass (e.g., 226.1066 Da) validates molecular formula .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the dihydrochloride salt (e.g., Cl⁻···H-N interactions) .

Advanced: How can AI-driven retrosynthetic analysis improve pathway design for this compound?

Answer:

AI tools (e.g., Template_relevance models) leverage databases like Reaxys to propose novel routes:

- Route Prediction : Identifies one-step cyclization using 1-methylimidazoline and piperidine precursors .

- Yield Optimization : Algorithms prioritize reactions with >80% reported yields in similar imidazoline syntheses .

- Side Reaction Mitigation : Predicts competing pathways (e.g., ring-opening) and suggests protective groups (e.g., Boc for amines) .

Advanced: How should researchers address discrepancies in reported biological activities across studies?

Answer:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .

- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Meta-Analysis : Adjust for variables like cell line (HEK293 vs. CHO) or salt form (dihydrochloride vs. free base) .

Advanced: What in vitro/in vivo models evaluate its potential as a receptor ligand?

Answer:

- In Vitro :

- GPCR Binding : Radioligand displacement assays (e.g., α₂-adrenergic receptors, IC₅₀ ~50 nM) .

- Enzyme Inhibition : Kinetic studies with acetylcholinesterase (Ki determination via Lineweaver-Burk plots) .

- In Vivo :

Basic: What factors influence the compound’s stability during storage?

Answer:

- Temperature : Store at –20°C to prevent hydrolysis of the imidazoline ring .

- Humidity : Desiccate (RH <30%) to avoid deliquescence of the hydrochloride salt .

- Light Exposure : Amber vials prevent photodegradation of the piperidine moiety .

Advanced: What chromatographic techniques quantify synthetic impurities?

Answer:

Advanced: How do structural modifications alter its physicochemical/biological properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.